1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone
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Overview
Description
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone is a chemical compound with the molecular formula C16H15FO2 and a molecular weight of 258.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluoro-substituted phenyl ring and an ethanone group .
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and 3-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic substitution of the hydroxyl group with the 3-methylbenzyl group, followed by oxidation to form the ethanone group.
Chemical Reactions Analysis
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes and receptors, while the ethanone group facilitates its reactivity in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{3-Fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
4’-Trifluoromethylacetophenone: Contains a trifluoromethyl group instead of a fluoro group, resulting in different chemical properties and uses.
3-Fluoro-4-methylbenzonitrile: A nitrile derivative with distinct reactivity and applications in pharmaceuticals.
The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring and an ethanone group, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
1-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11-4-3-5-13(8-11)10-19-16-7-6-14(12(2)18)9-15(16)17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNXELRJRJYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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